molecular formula C18H16N4O2 B2449472 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide CAS No. 440330-28-9

4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide

Cat. No.: B2449472
CAS No.: 440330-28-9
M. Wt: 320.352
InChI Key: WOVSLTBKEVRDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide is a synthetic compound featuring a benzamide core linked to a 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-ylmethyl moiety, designed for advanced chemical and pharmacological research. The structural motif of the 1,2,3-benzotriazin-4-one group is well-recognized in medicinal chemistry. Compounds with this core, particularly when coupled with benzamide and specific amine components, have demonstrated significant research potential. Structurally similar molecules have been investigated for their ability to interact with central nervous system targets, showing promise in neurological disorder research . The piperidine and benzyl groups in close analogs are associated with the modulation of dopaminergic and serotonergic pathways, suggesting this compound may be a valuable tool for neuropharmacological studies . Furthermore, benzotriazine derivatives are frequently explored for their anticancer properties , with some exhibiting cytotoxic effects and the ability to induce apoptosis in various cancer cell lines in vitro . The prop-2-en-1-yl (allyl) group attached to the benzamide nitrogen may enhance the molecule's properties as a versatile building block for chemical synthesis . This functional group can be used in further chemical transformations, such as Michael additions or polymerization, making the compound a useful intermediate for creating a diverse library of derivatives for structure-activity relationship (SAR) studies . ATTENTION: This product is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-2-11-19-17(23)14-9-7-13(8-10-14)12-22-18(24)15-5-3-4-6-16(15)20-21-22/h2-10H,1,11-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVSLTBKEVRDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide typically involves multiple steps. One common method includes the reaction of 3,4-dihydro-4-oxo-1,2,3-benzotriazine with an appropriate benzyl halide under basic conditions to form the intermediate. This intermediate is then reacted with prop-2-en-1-amine to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Research indicates that derivatives of benzotriazines exhibit significant anticancer properties. The compound can potentially inhibit tumor growth by interfering with DNA synthesis and repair mechanisms. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, making them candidates for further investigation in oncology .
  • Antimicrobial Properties
    • Benzotriazines have also been evaluated for their antimicrobial activity. Preliminary studies suggest that the compound may possess efficacy against specific bacterial strains, potentially serving as a basis for developing new antibiotics .
  • Neurological Disorders
    • There is emerging interest in the role of benzotriazines in treating neurological disorders. Compounds within this class have been studied for their neuroprotective effects, suggesting that they might help mitigate conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells .

Synthesis Methodologies

The synthesis of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide typically involves multi-step organic reactions:

  • Formation of Benzotriazine Core : The initial step usually involves the cyclization of appropriate precursors to form the benzotriazine nucleus.
  • Functionalization : Subsequent reactions introduce the prop-2-en-1-yl group and other substituents through electrophilic aromatic substitution or nucleophilic addition methods.
  • Purification : Final products are purified using chromatography techniques to ensure high purity for biological testing.

Biochemical Interactions

The compound's interactions with biological macromolecules are crucial for its activity:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance.
  • Receptor Binding : The compound could interact with various receptors in the central nervous system, influencing neurotransmitter pathways.

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of several benzotriazine derivatives on human breast cancer cells (MCF7). Results indicated that compounds similar to this compound showed IC50 values in the micromolar range, suggesting significant potential as anticancer agents .
  • Case Study on Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties of benzotriazine derivatives against Staphylococcus aureus. The results demonstrated that certain modifications to the benzotriazine structure enhanced antibacterial activity significantly compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide involves its interaction with molecular targets such as GPR139. As an agonist of GPR139, it binds to this receptor and activates it, leading to downstream signaling pathways that can affect various physiological processes .

Comparison with Similar Compounds

Similar compounds include other benzotriazine derivatives and benzamide compounds. Compared to these, 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide is unique due to its specific structure, which allows it to interact with GPR139 more effectively. Other similar compounds include:

Biological Activity

The compound 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide is a derivative of benzotriazine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O2C_{16}H_{16}N_{4}O_{2}. Its structure features a benzamide moiety linked to a benzotriazine derivative, which is critical for its biological activity.

Anticancer Activity

Research indicates that benzotriazine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain benzotriazine derivatives demonstrated IC50 values ranging from 3.58 to 15.36 μM against cancer cells while exhibiting lower toxicity in normal cells (IC50 values of 38.77–66.22 μM) .

Table 1: Anticancer Activity of Benzotriazine Derivatives

CompoundIC50 (Cancer Cell Lines)IC50 (Normal Cell Lines)
Compound A3.58 μM38.77 μM
Compound B15.36 μM66.22 μM

The anticancer effects are attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, one derivative was shown to cause a significant increase in apoptotic cells compared to untreated controls . The mechanism involves the inhibition of key enzymes such as BRAF and VEGFR-2, which are critical in cancer cell proliferation and survival .

Antimicrobial Activity

Benzotriazine derivatives also exhibit antimicrobial properties. Studies have shown that they can effectively inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated the efficacy of a series of benzotriazine derivatives in vitro against human cancer cell lines. The results indicated that these compounds could inhibit cell growth significantly by inducing apoptosis and cell cycle arrest at the G2-M phase .
  • Antimicrobial Testing : Another study assessed the antimicrobial activity of several benzotriazine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed promising inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide, and how can reaction conditions be standardized to improve yield?

  • Methodological Answer : Multi-step synthesis typically involves coupling the benzotriazinone core with a propargyl-substituted benzamide precursor. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous dichloromethane under nitrogen .
  • Benzotriazinone activation : Optimize temperature (60–80°C) and solvent polarity (DMF or THF) to stabilize intermediates .
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization for ≥95% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
AmidationEDC, HOBt, DCM, RT75–8090
CyclizationDMF, 70°C, 12 h6585
Final purificationHexane/EtOAc (3:1)6095

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., benzotriazinone methyl at δ ~3.8 ppm, propargyl CH₂ at δ ~4.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calc. for C₁₉H₁₆N₄O₂: 332.1274) .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) .

Q. How can researchers design initial biological screening assays to evaluate this compound’s bioactivity?

  • Methodological Answer :

  • Target Selection : Prioritize receptors like GPR139 (benzotriazinones exhibit affinity ) or kinases (benzamide scaffolds modulate ATP-binding pockets ).
  • Assay Types :
  • Binding assays : Radioligand displacement (e.g., ³H-labeled ligands for GPR139) .
  • Cell viability : MTT assays in cancer lines (e.g., HepG2, MCF-7) at 1–100 μM .
  • Positive Controls : Compare with known inhibitors (e.g., SB-334867 for orexin receptors) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved, particularly for receptor selectivity?

  • Methodological Answer :

  • Orthogonal Assays : Combine radioligand binding with functional assays (e.g., cAMP accumulation for GPCRs) to distinguish antagonism vs. allosteric modulation .
  • Structural Analysis : Perform X-ray crystallography or molecular docking (PDB: 6W8C for GPR139) to identify critical interactions .
  • Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the benzotriazinone and propargyl groups?

  • Methodological Answer :

  • Substitution Patterns :
  • Benzotriazinone : Introduce electron-withdrawing groups (e.g., Cl at C7) to enhance electrophilicity .
  • Propargyl : Replace with azide for click chemistry-derived analogs (CuAAC reaction) .
  • Data Table : SAR of Analogues
ModificationBioactivity (IC₅₀, nM)Selectivity (vs. GPCR Panel)
Parent compound120 ± 15 (GPR139)10-fold over OX1R
C7-Cl45 ± 830-fold
Propargyl→AzideInactiveN/A

Q. What computational approaches are recommended for predicting metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP < 3), CYP450 inhibition (CYP3A4 flagged in parent compound ).
  • MD Simulations : Run 100-ns trajectories (AMBER) to assess binding mode stability in physiological conditions .
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (alert for benzamide-related mitochondrial dysfunction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.